

Reactive red 45 as a potential probe for cellular imaging

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Compound of Interest

Compound Name: Reactive red 45

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Reactive Red 45: A Potential Probe for Cellular Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Reactive Red 45** is a commercially available textile dye. Its application as a fluorescent probe for cellular imaging is a novel area of investigation. This document provides a theoretical framework and guide for researchers interested in exploring its potential, based on the chemical properties of **Reactive Red 45** and established principles of similar fluorescent probes. All experimental parameters presented herein are hypothetical and require empirical validation.

Introduction

Reactive Red 45 (C.I. **Reactive Red 45**; CAS No. 12226-22-1) is a monoazo dye containing a dichlorotriazine reactive group.[1][2] This reactive moiety is known to form stable covalent bonds with nucleophilic groups such as amines and hydroxyls, which are abundant in biological macromolecules like proteins.[3] This inherent reactivity, coupled with its chromophoric azo structure, suggests a potential application for **Reactive Red 45** as a fluorescent probe for cellular imaging. This guide outlines the theoretical basis, potential applications, and proposed experimental protocols to evaluate **Reactive Red 45** for this purpose.

The core principle behind its potential use lies in the covalent linkage it can form with cellular components. The dichlorotriazine group can react with primary amines on proteins, making it a candidate for an amine-reactive probe.[3][4] The presence of sulfonate groups in its structure suggests that it is likely to be water-soluble and potentially cell-impermeable, making it a candidate for staining cell surface proteins or as a viability indicator for cells with compromised membranes.[5][6]

Physicochemical and Potential Spectroscopic Properties

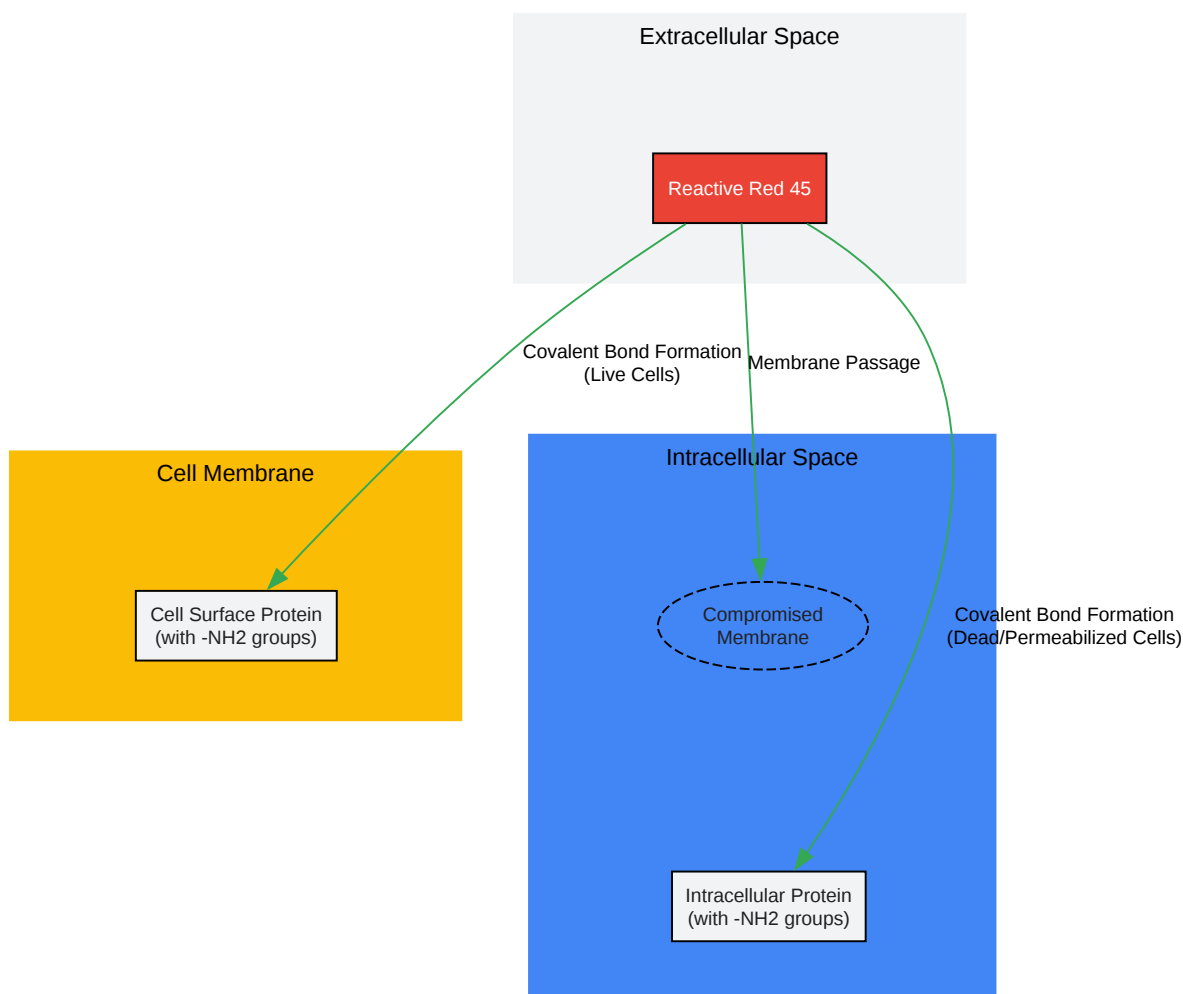
While comprehensive photophysical data for **Reactive Red 45** as a fluorescent probe is not readily available in the public domain, we can infer potential properties based on its chemical structure and the characteristics of similar azo dyes. Azo dyes are often characterized by strong absorption in the visible region but can have variable fluorescence quantum yields.[5]

Table 1: Physicochemical and Postulated Spectroscopic Properties of **Reactive Red 45**

Property	Value	Notes
Chemical Formula	$C_{27}H_{19}ClN_7Na_3O_{10}S_3$ [1]	
Molecular Weight	802.10 g/mol [1]	
Reactive Group	Dichlorotriazine	Reacts with primary amines and hydroxyl groups.
Solubility	High in aqueous solutions	Inferred from the presence of multiple sulfonate groups.
Predicted Excitation Max (λ_{ex})	~540 - 560 nm	To be determined experimentally. This is an estimate based on the red color of the dye.
Predicted Emission Max (λ_{em})	~580 - 620 nm	To be determined experimentally. A Stokes shift of 40-60 nm is typical for similar dyes.
Quantum Yield (Φ)	To be determined	Azo dyes can have low quantum yields, but this can be environment-dependent.
Photostability	To be determined	A critical parameter for imaging applications requiring prolonged exposure.
Cell Permeability	Likely low/impermeable	Inferred due to the presence of multiple sulfonate groups which typically inhibit membrane crossing. [5]

Proposed Mechanism of Action and Cellular Staining

The proposed mechanism for cellular labeling with **Reactive Red 45** is based on the covalent reaction between its dichlorotriazine group and primary amine groups on cellular proteins.



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Caption: Proposed mechanism of **Reactive Red 45** cellular staining.

For live cells with intact membranes, the highly sulfonated and thus likely impermeable **Reactive Red 45** is expected to react primarily with amine groups on the extracellular domains of cell surface proteins. In cells with compromised membranes (i.e., dead or dying cells), the dye can enter the cytoplasm and react with the abundant intracellular proteins, leading to a significantly brighter signal.[3][6] This differential staining pattern forms the basis for its potential use as a viability dye.

Experimental Protocols

The following are proposed protocols for the evaluation of **Reactive Red 45** as a cellular imaging probe. These protocols are based on standard methods for amine-reactive dyes and will require optimization.

Preparation of Stock Solution

- Dissolve **Reactive Red 45**: Prepare a 1 mg/mL stock solution of **Reactive Red 45** in anhydrous dimethyl sulfoxide (DMSO).
- Storage: Aliquot and store at -20°C, protected from light and moisture. Immediately before use, allow an aliquot to warm to room temperature.

Protocol for Staining of Dead Cells (Viability Assay)

This protocol is designed for use with fluorescence microscopy or flow cytometry.



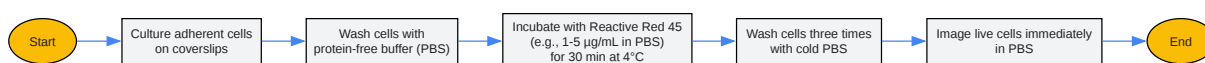
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Caption: Workflow for dead cell staining using **Reactive Red 45**.

- Cell Preparation: Harvest cultured cells and wash them once with a protein-free buffer such as phosphate-buffered saline (PBS).

- **Staining:** Resuspend the cells in PBS at a concentration of 1×10^6 cells/mL. Add the **Reactive Red 45** stock solution to a final concentration of 1 μ g/mL.
- **Incubation:** Incubate for 15-30 minutes at room temperature, protected from light.
- **Washing:** Wash the cells twice with PBS to remove unbound dye.
- **Fixation (Optional):** If required for subsequent immunostaining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Analysis:** Analyze the cells using a fluorescence microscope or flow cytometer with appropriate filter sets (a standard TRITC or Texas Red filter set may be a good starting point).

Protocol for Staining of Cell Surface Proteins on Live Cells



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Caption: Workflow for cell surface protein staining on live cells.

- Cell Preparation: Culture adherent cells on glass coverslips to the desired confluency.
- Washing: Gently wash the cells twice with cold, protein-free buffer (e.g., PBS).

- **Staining:** Incubate the cells with a solution of **Reactive Red 45** in PBS (e.g., 1-5 µg/mL) for 30 minutes at 4°C to minimize endocytosis. All steps should be performed protected from light.
- **Washing:** Gently wash the cells three times with cold PBS to remove unbound dye.
- **Imaging:** Immediately mount the coverslips in PBS and image the live cells using a fluorescence microscope.

Data Presentation: Quantitative Parameters for Evaluation

The following tables should be populated with experimental data to fully characterize **Reactive Red 45** as a cellular imaging probe.

Table 2: Photophysical Properties of **Reactive Red 45**

Parameter	Measurement Condition	Value
Excitation Maximum (λ_{ex})	PBS, pH 7.4	TBD
Emission Maximum (λ_{em})	PBS, pH 7.4	TBD
Molar Extinction Coefficient (ϵ)	PBS, pH 7.4 at λ_{ex}	TBD
Fluorescence Quantum Yield (Φ)	Relative to a standard (e.g., Rhodamine B)	TBD
Photobleaching Half-life ($t_{1/2}$)	Continuous illumination at λ_{ex}	TBD

Table 3: Cytotoxicity Profile of **Reactive Red 45**

Cell Line	Assay	Incubation Time	IC ₅₀ (µg/mL)
HeLa	MTT	24 hours	TBD
Jurkat	AlamarBlue	24 hours	TBD
HEK293	Trypan Blue Exclusion	24 hours	TBD

Potential Advantages and Limitations

Potential Advantages:

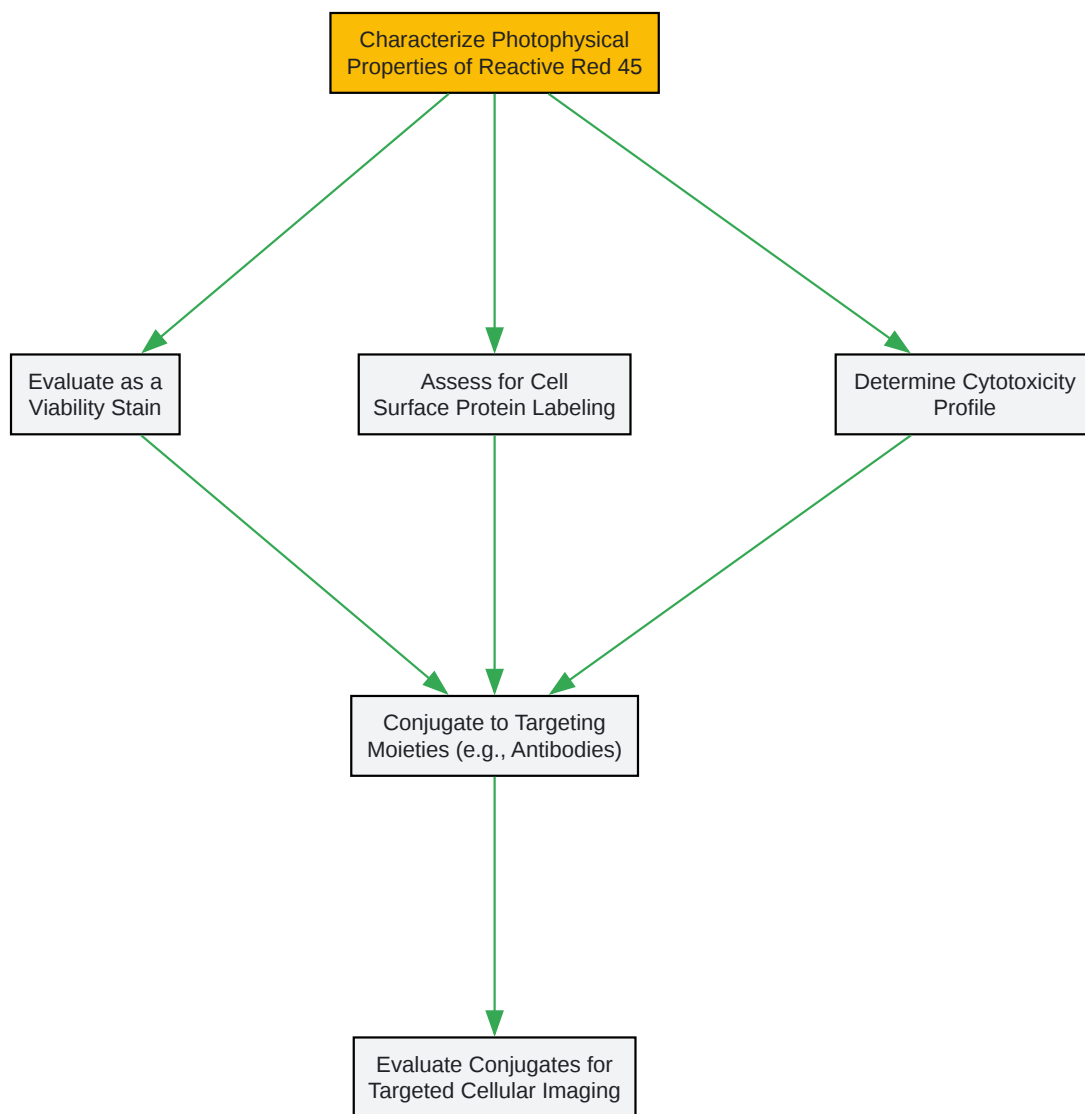
- **Covalent Labeling:** Forms stable bonds with cellular targets, potentially allowing for long-term tracking and analysis post-fixation and permeabilization.
- **Water Solubility:** High water solubility due to sulfonate groups simplifies handling and staining procedures in aqueous buffers.
- **Cost-Effectiveness:** As a widely available textile dye, it may offer a more economical alternative to specialized fluorescent probes.

Potential Limitations:

- **Low Quantum Yield:** Azo dyes are not always highly fluorescent, which could limit sensitivity.
- **Lack of Specificity:** As an amine-reactive dye, it will label all accessible proteins, which may not be suitable for targeting specific molecules without conjugation to a targeting moiety.
- **Phototoxicity:** The potential for light-induced damage to cells upon excitation needs to be evaluated.
- **Cell Permeability:** Its likely impermeability restricts its use for intracellular targets in live cells unless the membrane is permeabilized.

Conclusion and Future Directions

Reactive Red 45 presents an intriguing, yet unexplored, candidate for development as a fluorescent probe for cellular imaging. Its amine-reactive nature and probable cell-impermeability suggest immediate potential as a viability stain or for labeling cell-surface proteins. However, a thorough characterization of its photophysical properties, staining efficacy, and cytotoxicity is essential. Future research should focus on obtaining the quantitative data outlined in this guide. Furthermore, conjugation of **Reactive Red 45** to specific targeting ligands, such as antibodies or small molecules, could expand its utility for targeted imaging applications. The logical progression of this research is outlined below.



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Caption: Logical workflow for the development of **Reactive Red 45** as a cellular probe.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. khushidyechem.com [khushidyechem.com]
- 3. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcd.ie [tcd.ie]
- 5. biorxiv.org [biorxiv.org]
- 6. nanocollect.com [nanocollect.com]
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